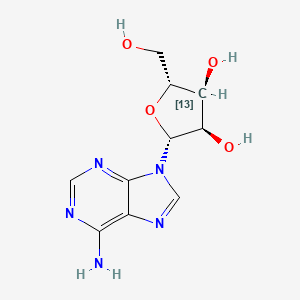
adenosine-3'-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-3’-13C is the 13C labeled Adenosine . Adenosine, a ubiquitous endogenous autacoid, acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . Adenosine affects almost all aspects of cellular physiology .
Synthesis Analysis
The synthesis of adenosine-3’-13C involves complex biochemical processes. The use of 13C metabolic flux analysis (13C-MFA) has emerged as the primary technique for quantifying intracellular fluxes in cancer cells . This technique has been used to investigate the metabolic pathways activated in cancer cells .Molecular Structure Analysis
The molecular formula of adenosine-3’-13C is C10H13N5O4 . It has a molecular weight of 268.23 g/mol . The structure of adenosine-3’-13C includes a purine nucleoside base, which is most commonly recognized with the molecule adenosine triphosphate, or ATP .Chemical Reactions Analysis
Adenosine-3’-13C is involved in various chemical reactions. For instance, it is used in Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) for quantitative analysis of adenosine .Wissenschaftliche Forschungsanwendungen
Sleep and Circadian Rhythm Regulation
Adenosine plays a crucial role in the regulation of sleep and circadian timing in mice . The accumulation of adenosine is strongly correlated with the need for sleep, and this signal modulates circadian entrainment by light . Adenosine encodes sleep history, and this signal modulates circadian entrainment by light .
Cardiovascular System Impact
Adenosine impacts the cardiovascular system, such as heart beat rate and vasodilation . It induces vasodilation of the arteries, thereby increasing blood flow and tissue oxygenation .
Protection Against Ischemia and Heart Attacks
Adenosine inhibits the contraction of smooth muscle cells in coronary arteries, protecting the heart from ischemia and heart attacks .
Regulation of the Immune Response
Adenosine also plays a significant role in regulating the immune response .
Liquid Chromatography Coupled to Mass Spectrometry (LC–MS)
The 13C-enriched isotopic adenosine is used as an internal standard in LC–MS, allowing for more accurate quantification of adenosine . This novel protocol for LC–MS-based estimation of adenosine delivers a rapid, highly sensitive, and reproducible means for quantitative estimation of total adenosine in blood .
Cellular Metabolism
Beyond its extracellular involvement, adenosine has several roles across various levels in organisms, including its intracellular involvement in cellular metabolism .
Wirkmechanismus
Target of Action
Adenosine primarily targets four G protein-coupled receptors, namely A1, A2A, A2B, and A3 . These receptors are ubiquitously present in almost all organs and tissues, including the cardiovascular system . Adenosine’s interaction with these receptors modulates a multitude of physiological effects, including neurotransmission, smooth muscle contraction, and immune response .
Mode of Action
Adenosine exerts its effects by binding to its receptors and triggering various signaling pathways . For instance, A1 and A3 receptors inhibit adenylyl cyclase, reducing cyclic adenosine monophosphate (cAMP) levels, while A2A and A2B receptors stimulate adenylyl cyclase, leading to an increase in cAMP levels . This modulation of cAMP levels influences various cellular processes, including neuronal activity, vascular function, and platelet aggregation .
Biochemical Pathways
Adenosine affects several biochemical pathways. One such pathway is the cAMP-adenosine pathway, which involves ATP-binding cassette transporters facilitating cAMP efflux and specific ectoenzymes converting cAMP to AMP and AMP to adenosine . This pathway is operative in many cell types and plays a significant role in modulating peripheral mesenteric vascular resistance .
Pharmacokinetics
Adenosine has a short duration of action with a half-life of approximately 10 seconds . It is produced by two main enzymatic reactions involving the dephosphorylation of 5’-nucleotidase and alkaline phosphatase, as well as the hydrolysis of S-adenosyl-L-homocysteine . The inactivation of extracellular adenosine occurs by transport into neurons or neighboring cells, followed by either phosphorylation to AMP by adenosine kinase or deamination to inosine by adenosine deaminase .
Result of Action
The action of adenosine results in a wide range of molecular and cellular effects. For instance, it regulates ATP and norepinephrine secretion in prejunctional nerve terminals of presynaptic neurons innervating smooth muscle . It also modulates inflammation and immune responses, playing a key role in the gut microbiota-host organ axes .
Action Environment
The action of adenosine is influenced by various environmental factors. For example, hypoxia-driven accumulation of extracellular adenosine results in the generation of an immunosuppressive niche that fuels tumor development . Moreover, the interplay between nucleoside transporters and adenosine receptors’ activities can be disrupted in vascular pathophysiology, such as hypertension .
Safety and Hazards
Zukünftige Richtungen
Hyperpolarized 13C MRI, which includes adenosine-3’-13C, is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-JUUGEQNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([13C@@H]([C@H](O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

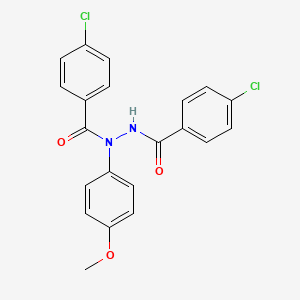
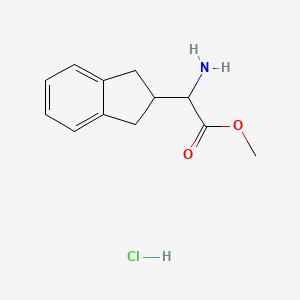
![Ethanone, 1-bicyclo[4.2.1]nona-2,4-dien-7-yl-, exo- (9CI)](/img/no-structure.png)
![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)
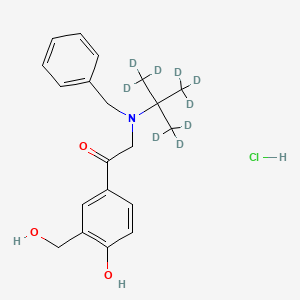
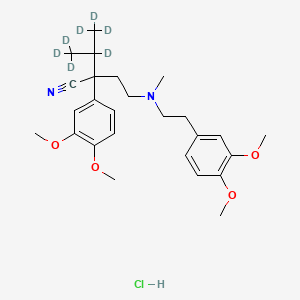
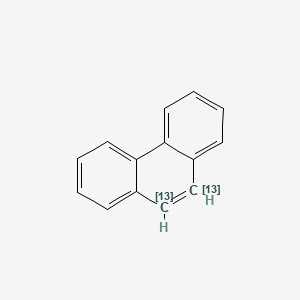
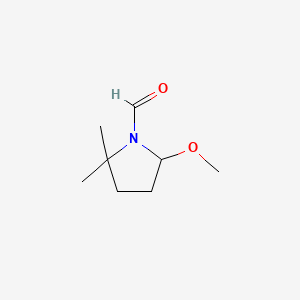
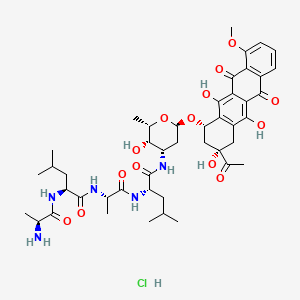
![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)
![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)